1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole is a synthetic organic compound primarily utilized for its biological activity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole typically involves a multi-step reaction sequence, beginning with the formation of the 1H-benzo[d]imidazole nucleus, followed by strategic functional group additions and modifications. Common synthetic routes often include:
Formation of 1H-benzo[d]imidazole via cyclization of o-phenylenediamine with formic acid.
Introduction of the piperidine moiety through nucleophilic substitution.
Attachment of the 6-methylpyrimidin-4-yl group via an ether linkage formed through Williamson ether synthesis.
Industrial Production Methods
In an industrial context, large-scale production would emphasize cost-efficiency and yield optimization. This might involve:
Use of continuous flow reactors to streamline multistep processes.
Catalytic methods to enhance reaction rates and selectivity.
Implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to alcohols or carboxylic acids.
Reduction: Hydrogenation of pyrimidine or other reducible groups.
Substitution: Halogenation or other electrophilic/nucleophilic substitutions on the benzo[d]imidazole ring.
Common Reagents and Conditions
Oxidation: Uses reagents like KMnO₄ or CrO₃ in aqueous or organic solvents.
Reduction: Involves catalysts such as Pd/C with hydrogen gas.
Substitution: Employs halogenating agents (e.g., NBS) or nucleophiles under specific conditions to achieve desired modifications.
Major Products Formed
Depending on the reaction, major products could include:
Oxidized derivatives of the original compound.
Reduced forms with hydrogenated rings.
Substituted benzo[d]imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, given its functional group diversity and reactivity.
Biology and Medicine
In biology and medicine, it has potential uses as a pharmacophore in drug design. Its structure can interact with various biological targets, potentially serving as a lead compound in the development of new therapeutics.
Industry
In the industrial sector, it may be utilized in the synthesis of advanced materials or as a catalyst in certain chemical processes, leveraging its unique reactivity.
Mechanism of Action
The biological activity of 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole typically involves binding to specific molecular targets, modulating their activity. This can include interactions with enzymes, receptors, or nucleic acids. Pathways often affected include signal transduction cascades, gene expression modulation, or inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-(2'-pyridyl)benzo[d]imidazole: Shares the benzo[d]imidazole core but differs in functional group placement, impacting reactivity and biological activity.
4-(piperidin-1-yl)pyrimidine: Similar piperidine and pyrimidine moieties, providing insight into the role of these groups in biological interactions.
Uniqueness
1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole stands out due to its precise functional group arrangement, offering a unique combination of reactivity and potential biological interactions.
This fascinating compound encapsulates the beauty of synthetic chemistry and its broad implications in various fields. Do you have specific questions about any of the sections?
Properties
IUPAC Name |
1-methyl-2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-11-18(21-13-20-14)25-12-15-7-9-24(10-8-15)19-22-16-5-3-4-6-17(16)23(19)2/h3-6,11,13,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKBZTVEQRJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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